molecular formula C13H17F3N2O B7932853 (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

Cat. No.: B7932853
M. Wt: 274.28 g/mol
InChI Key: FTDUOTBFAYKURY-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral compound characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl-benzyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-propionic acid, N-ethylamine, and 3-trifluoromethyl-benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

One of the most notable applications of (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of amino propionamides exhibit impressive anticonvulsant activities in animal models. For instance, compounds structurally related to this compound have been evaluated for their efficacy in the maximal electroshock (MES) test, a standard method for screening anticonvulsant drugs. Studies indicate that modifications at specific positions on the benzyl ring can enhance anticonvulsant activity, with certain 4′-substituted derivatives showing particularly strong effects compared to 3′-substituted isomers .

Pharmacological Profiles

The pharmacological profiles of these compounds have been characterized through various in vivo studies. For example, (R)-lacosamide, a closely related compound, has been successfully marketed for treating partial-onset seizures in adults, indicating a promising pathway for this compound and its derivatives in clinical settings .

Neuropharmacology

Mechanism of Action

The mechanism by which this compound exerts its anticonvulsant effects may involve modulation of ion channels or neurotransmitter systems. Research into related compounds suggests that they may interact with sodium channels or enhance the activity of inhibitory neurotransmitters like GABA, leading to increased seizure threshold . This interaction could be pivotal in developing new treatments for epilepsy and other seizure disorders.

Chemical Biology

Chemical Probes

In chemical biology, this compound can serve as a chemical probe for studying protein interactions and cellular mechanisms. The compound's structure allows it to be used in affinity labeling techniques to identify binding targets within cellular systems. This application is crucial for understanding the biological pathways that underlie various diseases and for developing targeted therapies .

Synthesis and Derivatives

Diversity in Synthesis

The synthesis of this compound can be achieved through various chemical methodologies, allowing for the generation of diverse derivatives with potentially enhanced biological activities. The introduction of different substituents on the benzyl ring or modifications to the amino group can lead to compounds with tailored properties suitable for specific therapeutic targets .

Data Table: Summary of Findings

Application Area Key Findings References
Anticonvulsant Activity4′-Substituted derivatives show superior activity in MES tests
Pharmacological ProfilesRelated compounds like (R)-lacosamide are effective against partial-onset seizures
Mechanism of ActionPotential interaction with sodium channels or GABA receptors
Chemical ProbesUseful for identifying protein interactions in cellular studies
SynthesisVarious synthetic routes allow for diverse derivatives

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-butyramide: Similar structure with a butyramide backbone.

    (S)-2-Amino-N-ethyl-N-(4-trifluoromethyl-benzyl)-propionamide: Similar structure with a trifluoromethyl group at the 4-position.

    (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biological Activity

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chiral amino acid backbone with an ethyl and a trifluoromethyl-benzyl substituent. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.

The biological activities of this compound can be attributed to its interactions with various biological targets, including:

  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key enzymes involved in bacterial metabolism.
  • Anticancer Activity : It could interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group, such as varying the substitution pattern on the aromatic ring, can significantly influence potency and selectivity against specific targets.

SubstituentBiological ActivityReference
TrifluoromethylIncreased lipophilicity and potential anticancer activity
HydroxylEnhanced interaction with target proteins
MethylImproved selectivity for specific receptors

Case Studies and Research Findings

  • Anticonvulsant Activity : A study demonstrated that similar compounds with a benzyl moiety showed significant anticonvulsant effects in animal models, suggesting that this compound may also possess such properties. The efficacy was evaluated using the maximal electroshock seizure (MES) test, where related compounds exhibited effective dosages comparable to established anticonvulsants like phenobarbital .
  • Inhibition of MAO-B : Research indicates that derivatives with similar structures have shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. For example, compounds with trifluoromethyl substituents demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential .
  • TRPV1 Antagonism : Some related analogs have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling pathways. These findings suggest that modifications to the propionamide structure could enhance analgesic properties .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDUOTBFAYKURY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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